molecular formula C19H23NO3 B1672154 GS-389 CAS No. 41498-37-7

GS-389

Cat. No. B1672154
Key on ui cas rn: 41498-37-7
M. Wt: 313.4 g/mol
InChI Key: GXTUEUWFEKEQHJ-UHFFFAOYSA-N
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Patent
US05981521

Procedure details

1,2,3,4-Tetrahydro-1-(4-methoxybenzyl)-6,7-dimethoxyisoquinoline was prepared by a procedure analogous to that described in example 17 for 1,2,3,4-tetrahydro-1-benzyl-6,7-di-methoxyisoquinoline but substituting in the first step (4-methoxyphenyl)acetyl chloride for phenylacetyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]1[C:17]2[C:12](=[CH:13][C:14]([O:20][CH3:21])=[C:15]([O:18][CH3:19])[CH:16]=2)[CH2:11][CH2:10][NH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:22][O:23]C1C=CC(CC(Cl)=O)=CC=1.C1(CC(Cl)=O)C=CC=CC=1>>[CH3:22][O:23][C:5]1[CH:4]=[CH:3][C:2]([CH2:1][CH:8]2[C:17]3[C:12](=[CH:13][C:14]([O:20][CH3:21])=[C:15]([O:18][CH3:19])[CH:16]=3)[CH2:11][CH2:10][NH:9]2)=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1NCCC2=CC(=C(C=C12)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CC2NCCC3=CC(=C(C=C23)OC)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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